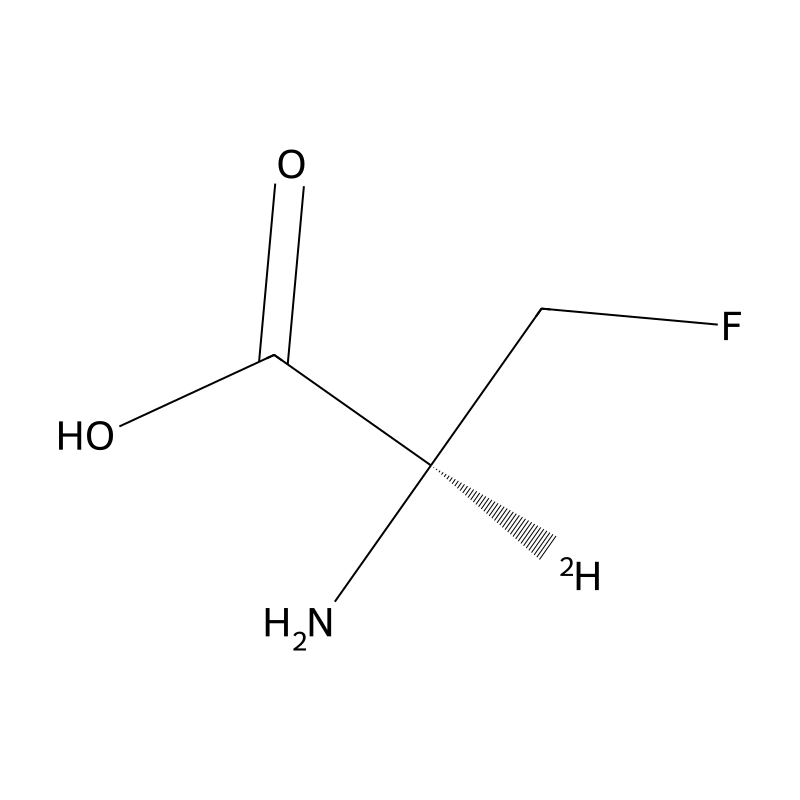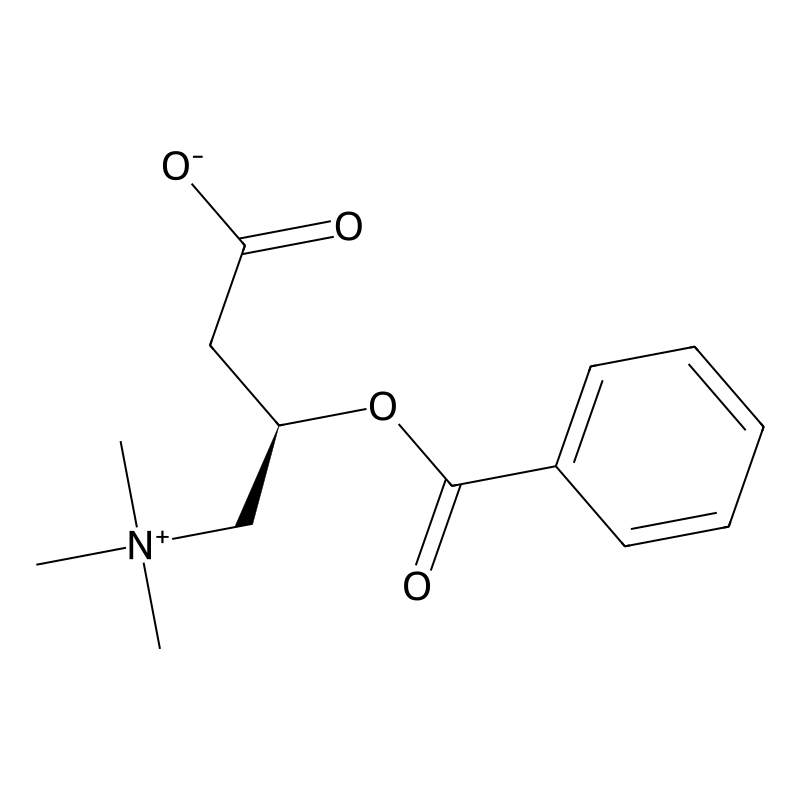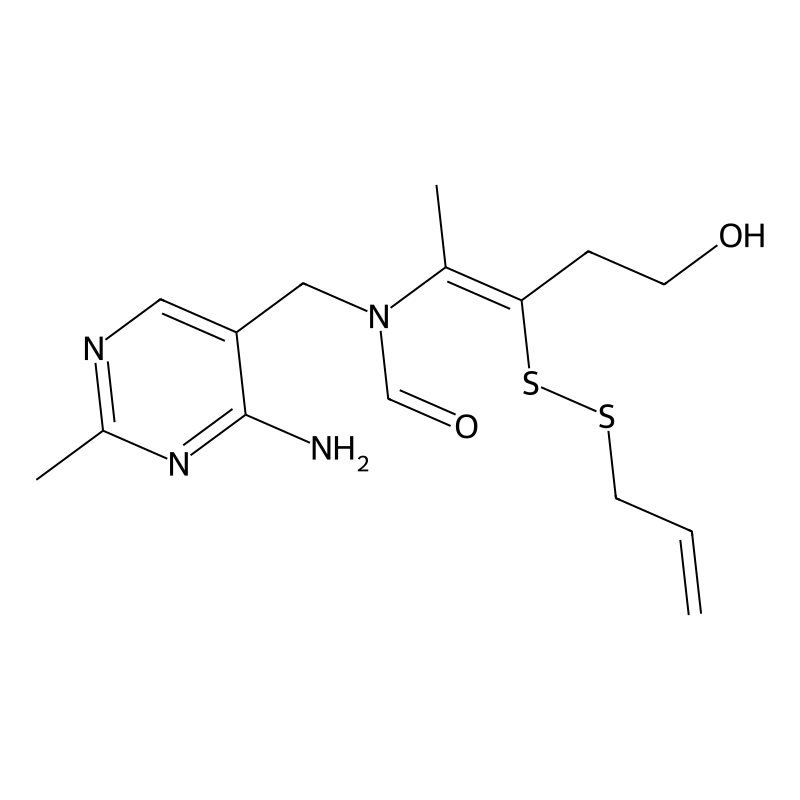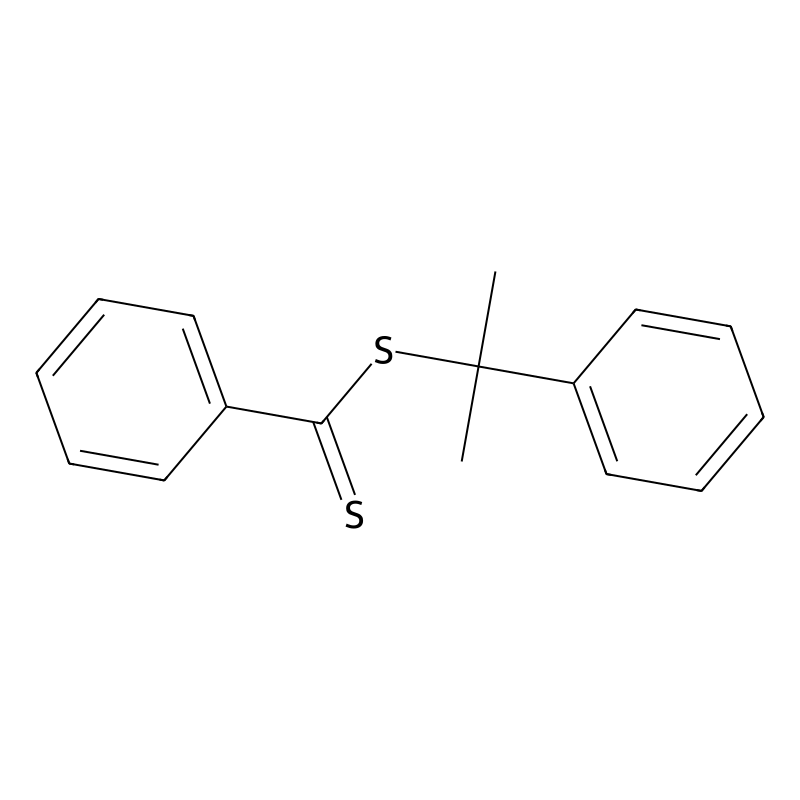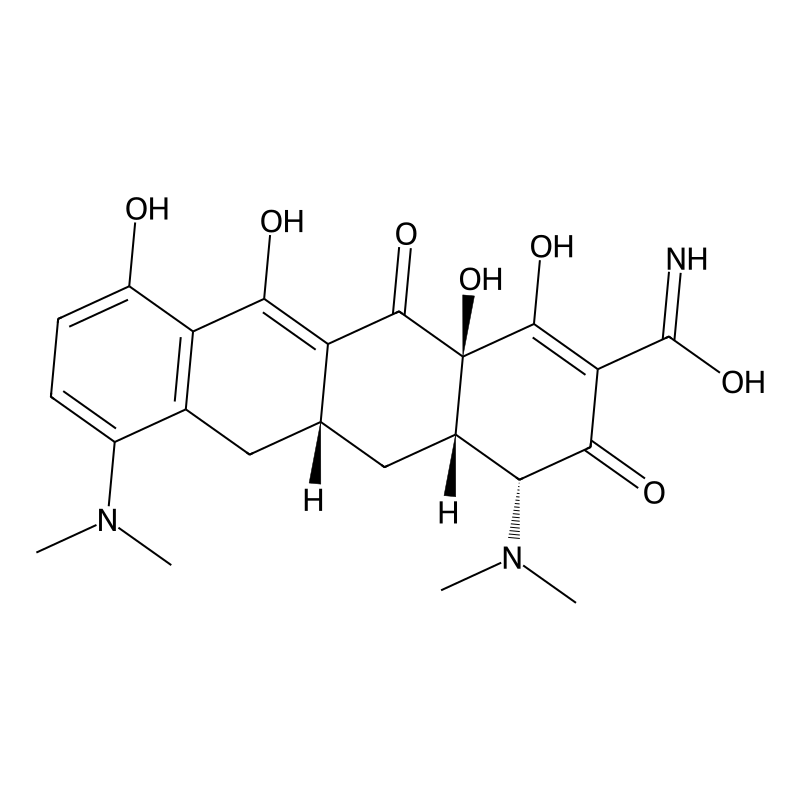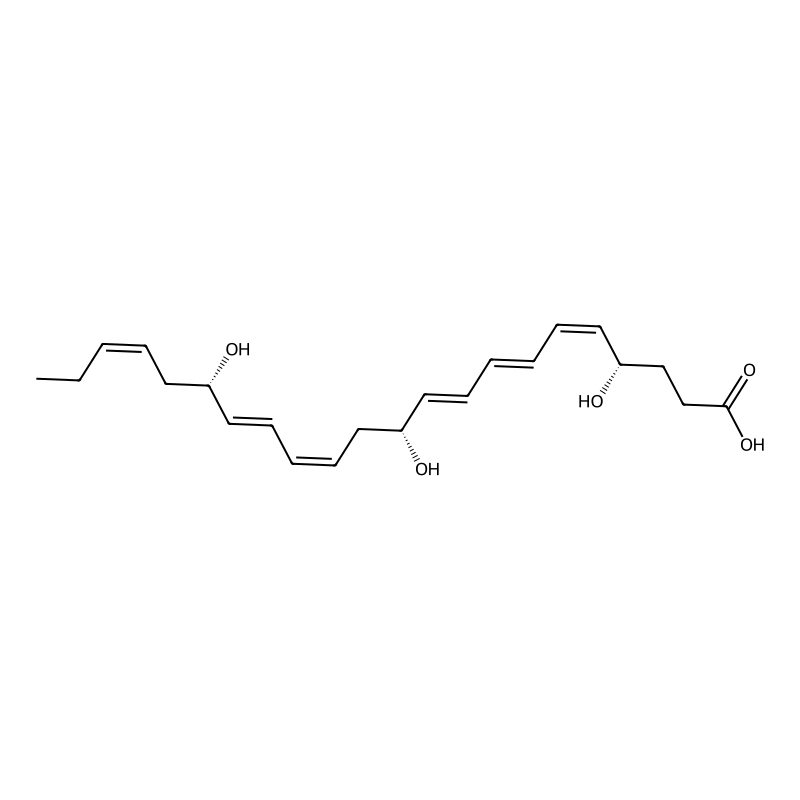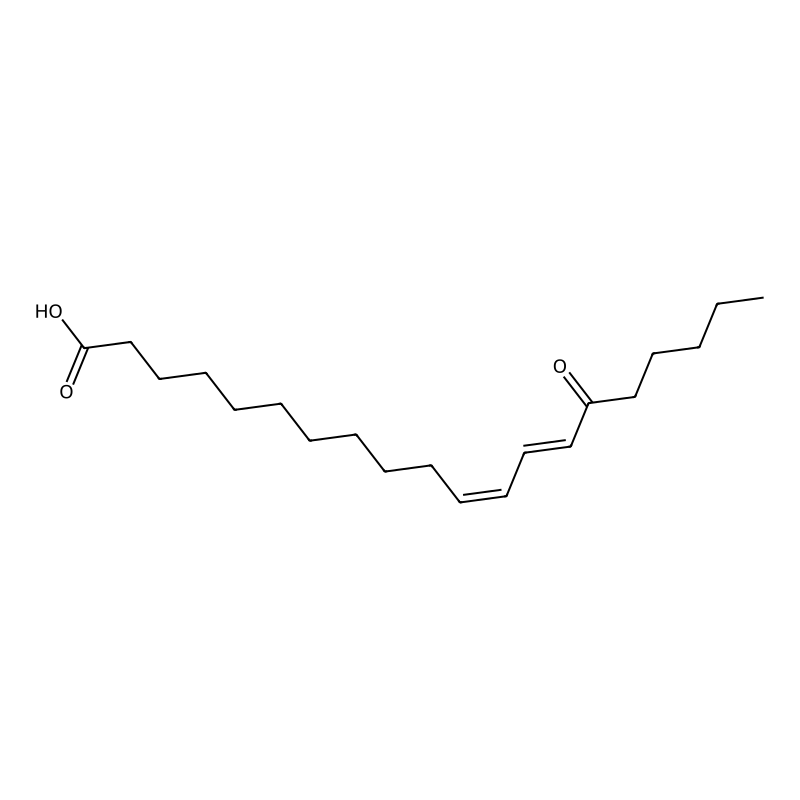trans-Cyclobutane-1,2-dicarboxylic acid
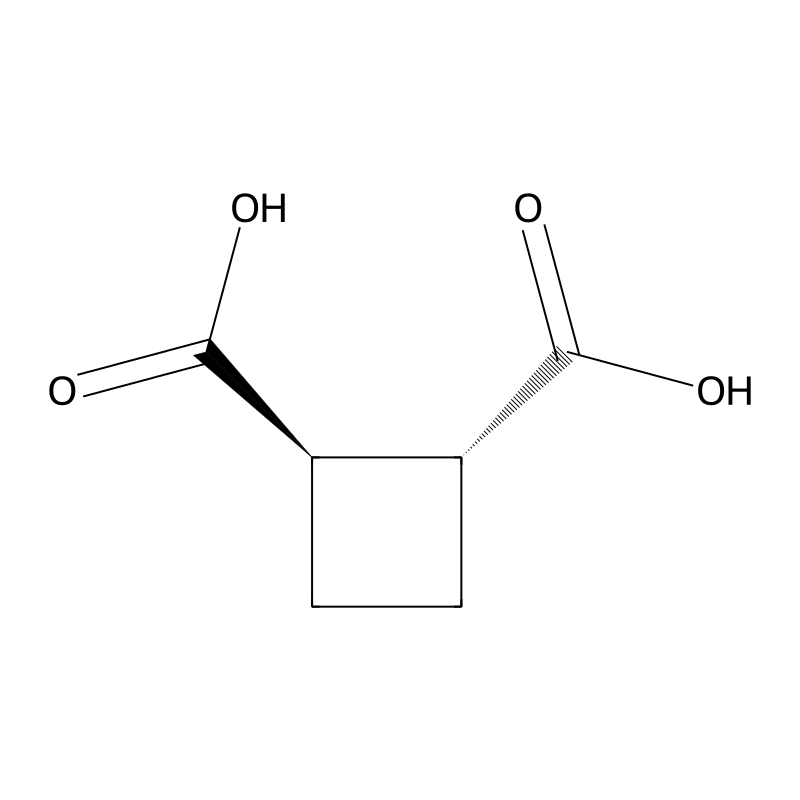
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Organic Synthesis: Building Block for Complex Molecules
The presence of two carboxylic acid functional groups makes trans-CBDA a valuable building block for synthesizing more complex organic molecules. These carboxylic acid groups can participate in various reactions, such as:
- Esterification: Esterification reactions can be used to convert trans-CBDA into esters, which are a diverse class of compounds with various applications in pharmaceuticals, materials science, and fragrances .
- Amide bond formation: The carboxylic acid groups can also be used to form amide bonds with amines, leading to the creation of peptides and other nitrogen-containing molecules with potential biological activity .
Material Science: Precursor for Polymers
The rigid and cyclic structure of trans-CBDA suggests potential as a precursor for the development of novel polymers. Through various polymerization techniques, trans-CBDA could be incorporated into the polymer backbone, potentially leading to materials with unique properties such as:
- Enhanced thermal stability: The rigid structure of trans-CBDA might contribute to polymers with improved resistance to high temperatures .
- Specific functionalities: The carboxylic acid groups could be further modified to introduce specific functionalities to the polymer, tailoring its properties for various applications .
Biological Studies: Potential Ligand for Metal Ions
The carboxylic acid groups in trans-CBDA can act as chelating agents, allowing them to bind to metal ions. This property makes trans-CBDA a potential candidate for studying metal-ligand interactions and their role in various biological processes. For example, trans-CBDA could be used to:
- Model the binding of metal ions to biological molecules: By studying the interaction of trans-CBDA with metal ions, researchers can gain insights into the binding mechanisms of these ions with natural ligands in biological systems .
- Develop new catalysts: Metal complexes formed with trans-CBDA could be explored for their catalytic activity in various chemical reactions, potentially leading to the development of new and efficient catalysts for various applications .
trans-Cyclobutane-1,2-dicarboxylic acid is a cyclic dicarboxylic acid with the molecular formula C₆H₈O₄ and a molecular weight of approximately 144.13 g/mol . Its structure features a four-membered cyclobutane ring with two carboxylic acid groups at the 1 and 2 positions. The trans configuration of the compound minimizes steric hindrance between the bulky carboxylic acid groups, which contributes to its stability.
The chemical reactivity of trans-Cyclobutane-1,2-dicarboxylic acid includes:
- Decarboxylation: Under high temperatures or specific conditions, trans-Cyclobutane-1,2-dicarboxylic acid can undergo decarboxylation, leading to the formation of cyclobutene derivatives.
- Thermal Cleavage: The cyclobutane ring can be cleaved upon heating, making it a potential precursor for thermally recyclable materials .
- Photodimerization: It can also participate in photo
Several methods have been developed for synthesizing trans-Cyclobutane-1,2-dicarboxylic acid:
- Photodimerization of Trans-Cinnamic Acid: A prominent method involves capturing and photodimerizing trans-cinnamic acid under UV light to yield the dicarboxylic acid .
- Chemical Synthesis from Other Precursors: Various synthetic routes involve starting materials that undergo multiple steps of functionalization to introduce carboxylic acid groups at the desired positions.
trans-Cyclobutane-1,2-dicarboxylic acid has potential applications in several fields:
- Material Science: Its thermal stability and ability to be thermally cleaved make it a candidate for developing recyclable materials .
- Organic Synthesis: It serves as a building block in organic synthesis due to its unique structure and reactive functional groups.
- Pharmaceuticals: The potential biological activities may lead to applications in drug development.
Studies on interaction mechanisms involving trans-Cyclobutane-1,2-dicarboxylic acid are still emerging. Potential areas of interest include:
- Interactions with enzymes: Understanding how this compound interacts with specific enzymes could reveal insights into its biological roles.
- Complex formation with metal ions: Investigating how it forms complexes with metal ions may open pathways for catalysis or material stabilization.
Similar Compounds: Comparison
Several compounds share structural similarities with trans-Cyclobutane-1,2-dicarboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclopentane-1,2-dicarboxylic acid | C₅H₈O₄ | Five-membered ring; higher strain energy |
| cis-Cyclobutane-1,2-dicarboxylic acid | C₆H₈O₄ | Different stereochemistry; potentially different reactivity |
| Maleic acid | C₄H₄O₄ | Fewer carbon atoms; unsaturated dicarboxylic acid |
The unique features of trans-Cyclobutane-1,2-dicarboxylic acid stem from its four-membered ring structure and trans configuration, which influence its chemical behavior and stability compared to these similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
1124-13-6

